molecular formula C11H14N4O2 B13032020 tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B13032020
M. Wt: 234.25 g/mol
InChI Key: OPCRPBZHCJJFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique structure of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate allows it to interact with various biological targets, making it a promising candidate for therapeutic development.

Preparation Methods

The synthesis of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclocondensation of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: N-Boc-protected 5-formyl-1H-pyrazol-4-amines and tert-butyl cyanoacetate.

    Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).

    Cyclocondensation: The reaction mixture is heated to promote cyclocondensation, leading to the formation of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.

Chemical Reactions Analysis

tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. .

    Biological Studies: Researchers use this compound to study its effects on different biological pathways and molecular targets. It serves as a tool for understanding the mechanisms of action of potential drugs.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of tert-Butyl6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and functional groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl 6-aminopyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-4-7(12)5-13-8(9)6-14-15/h4-6H,12H2,1-3H3

InChI Key

OPCRPBZHCJJFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)N

Origin of Product

United States

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